3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione
Description
Nomenclature and Structural Context
3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione is the systematic IUPAC name for a bicyclic anhydride (B1165640). It is also commonly referred to by other names, including cis-1,2,3,6-Tetrahydrophthalic anhydride and 4-Cyclohexene-1,2-dicarboxylic anhydride. wikipedia.orgnist.govpenpet.com The structure consists of a cyclohexene (B86901) ring fused to a furan-1,3-dione ring (a derivative of maleic anhydride). This fusion creates a strained and stereochemically defined system that is central to its reactivity.
The molecule belongs to the class of fused heterocyclic anhydrides. Its structure is the direct result of a [4+2] cycloaddition reaction between 1,3-cyclohexadiene (B119728) (the diene) and maleic anhydride (the dienophile). The stereochemistry of the ring junction is typically cis, a direct consequence of the concerted mechanism of the Diels-Alder reaction.
| Property | Value | Reference |
|---|---|---|
| CAS Registry Number | 4717-57-1 | molbase.comepa.gov |
| Molecular Formula | C₈H₈O₃ | molbase.com |
| Molecular Weight | 152.15 g/mol | molbase.com |
| Appearance | White solid/flakes | lookchem.com |
| Melting Point | 97-103 °C | sigmaaldrich.com |
| PSA (Polar Surface Area) | 43.37 Ų | molbase.com |
Significance of the Tetrahydro-2-benzofuran-1,3-dione Moiety as a Synthetic Platform
The primary significance of this compound lies in its utility as a synthetic intermediate. Its chemical behavior is dominated by the strained bicyclic framework and the reactive anhydride group.
Synthesis via Diels-Alder Reaction: The compound is synthesized through the Diels-Alder reaction of 1,3-cyclohexadiene and maleic anhydride. This pericyclic reaction is highly efficient and stereoselective, typically favoring the formation of the endo adduct over the exo adduct. chemconnections.orgchemtube3d.com This preference is explained by secondary orbital interactions between the developing π-bond of the diene and the carbonyl groups of the dienophile in the transition state. chemconnections.org Although the exo product is often the more thermodynamically stable isomer due to reduced steric hindrance, the endo product is formed faster and is thus the kinetic product under standard reaction conditions. masterorganicchemistry.comchemtube3d.com
Role in Polymer Chemistry: The anhydride moiety is highly susceptible to nucleophilic attack, making it an excellent monomer for ring-opening polymerization. researchgate.netresearchgate.net This reactivity is harnessed in the production of various polymers. It serves as a curing agent for epoxy resins and as a fundamental building block for polyester (B1180765) and alkyd resins. penpet.comlookchem.com The resulting polymers often exhibit enhanced thermal stability and are used in applications such as coatings, adhesives, and advanced composite materials. ontosight.airesearchgate.net For example, it can be used as a chemical modifier for polystyrene to improve its thermal properties. sigmaaldrich.com
Intermediate for Complex Molecules: Beyond polymerization, the compound is a precursor to a variety of other molecules. The anhydride can be hydrolyzed to the corresponding dicarboxylic acid, or it can react with amines to form imides. lookchem.com These transformations open pathways to a wide range of derivatives, including compounds with potential applications in materials science and as intermediates for pharmaceuticals. The benzofuran (B130515) core, in a broader sense, is a privileged structure in medicinal chemistry, found in many compounds with diverse biological activities. researchgate.netdtu.dk
Historical Perspectives and Evolution of Research on this compound Systems
The scientific journey of this compound is intrinsically linked to the development of the Diels-Alder reaction.
The Dawn of the Diels-Alder Reaction: In 1928, Otto Diels and Kurt Alder first reported the [4+2] cycloaddition reaction between a conjugated diene and a dienophile, a discovery that would earn them the Nobel Prize in Chemistry in 1950. nih.gov This reaction provided an exceptionally efficient method for forming six-membered rings, and its utility was immediately recognized. Early work focused on understanding the scope, mechanism, and stereochemistry of this powerful transformation.
Early Syntheses and Applications: Following the discovery, chemists began to explore various dienes and dienophiles. The reaction between cyclic dienes like cyclopentadiene (B3395910) and dienophiles such as maleic anhydride was studied early on. google.com A procedure for the synthesis of the closely related cis-Δ4-tetrahydrophthalic anhydride (from 1,3-butadiene (B125203) and maleic anhydride) was published in Organic Syntheses in 1950, indicating that such bicyclic anhydrides were important and well-established reagents by the mid-20th century. wikipedia.orgorgsyn.org The primary applications during this period were in the synthesis of new chemical structures and as precursors for materials like alkyd resins and plasticizers. penpoly.com
Modern Research and Future Directions: In recent decades, research has shifted towards leveraging the unique structure of these anhydrides for more sophisticated applications. The focus has expanded from simple polymers to creating advanced materials with tailored properties. For instance, substituted tetrahydrophthalic anhydrides have been investigated as end caps (B75204) for polyimides to enhance their oxidation resistance at high temperatures. acs.org The fundamental principles of its synthesis, particularly the endo/exo selectivity, continue to be a subject of computational and mechanistic studies to refine the understanding of pericyclic reactions. rsc.org The evolution of research on this compound mirrors the broader trends in organic chemistry: from foundational reaction discovery to the rational design and synthesis of functional materials and complex molecular architectures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3a,4,5,6-tetrahydro-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h3,6H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGQCWWUXBWHHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C2C(C1)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80536776 | |
| Record name | 3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80536776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4717-57-1 | |
| Record name | 3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80536776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3a,4,5,6 Tetrahydro 2 Benzofuran 1,3 Dione and Its Analogues
Cycloaddition Reactions in the Construction of the 2-benzofuran-1,3-dione Skeleton
Cycloaddition reactions represent a powerful and atom-economical approach to construct the fundamental 2-benzofuran-1,3-dione skeleton. These reactions, particularly the Diels-Alder reaction, allow for the concerted formation of multiple carbon-carbon bonds with a high degree of stereocontrol, efficiently assembling the cyclic framework.
Diels-Alder Strategies for Tetrahydrophthalic Anhydride (B1165640) Derivatives
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone in the synthesis of six-membered rings and is particularly well-suited for the preparation of tetrahydrophthalic anhydride derivatives, which are direct precursors or analogues of the target molecule. bartleby.comupenn.edu This reaction involves the cycloaddition of a conjugated diene with a dienophile, in this case, maleic anhydride or its derivatives. upenn.edu
A classic example is the reaction of 1,3-butadiene (B125203) with maleic anhydride, which yields cis-1,2,3,6-tetrahydrophthalic anhydride. youtube.com This reaction proceeds through a concerted mechanism, where the stereochemistry of the dienophile is retained in the product. upenn.edu The use of 3-sulfolene (B121364) as an in situ source of 1,3-butadiene is a common and convenient modification of this procedure, as it circumvents the handling of gaseous butadiene. youtube.com
The reaction of 1,3-cyclohexadiene (B119728) with maleic anhydride directly furnishes a bicyclic adduct, demonstrating the versatility of the Diels-Alder reaction in creating fused ring systems. bartleby.comchegg.com This reaction typically yields a mixture of endo and exo diastereomers, with the endo product often being the kinetically favored isomer due to secondary orbital interactions. bartleby.com
| Diene | Dienophile | Product | Key Features |
|---|---|---|---|
| 1,3-Butadiene | Maleic Anhydride | cis-1,2,3,6-Tetrahydrophthalic Anhydride | Fundamental example, high yield, stereospecific. youtube.com |
| 1,3-Cyclohexadiene | Maleic Anhydride | Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic Anhydride | Forms a fused bicyclic system, yields endo/exo mixture. bartleby.comchegg.com |
| 2,3-Dimethyl-1,3-butadiene (B165502) | Maleic Anhydride | 4,5-Dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic Anhydride | Demonstrates the use of substituted dienes. atc.io |
Intermolecular Cycloadditions
While the Diels-Alder reaction is a powerful tool, other intermolecular cycloadditions can also be employed to construct the 2-benzofuran-1,3-dione skeleton or its analogues. For instance, [4+3] cycloaddition reactions between a diene and an oxyallyl cation can lead to the formation of seven-membered rings, which can be precursors to functionalized benzofuran (B130515) systems. jocpr.com Although not a direct route to the target molecule, these methods highlight the versatility of cycloaddition chemistry in generating diverse heterocyclic frameworks.
Furthermore, 1,3-dipolar cycloadditions of nitrones with appropriate dipolarophiles can be utilized to synthesize isoxazolidine-fused systems, which can then be transformed into benzofuran derivatives through subsequent chemical manipulations. rsc.org The regioselectivity and stereoselectivity of these reactions are crucial for controlling the final architecture of the molecule.
Intramolecular Cycloadditions
Intramolecular cycloadditions offer an elegant and efficient strategy for the synthesis of complex fused-ring systems from linear precursors. An intramolecular Diels-Alder (IMDA) reaction, where the diene and dienophile are tethered within the same molecule, can be a powerful method for constructing the 3a,4,5,6-tetrahydro-2-benzofuran-1,3-dione framework.
For example, a substrate containing a furan (B31954) ring (acting as the diene) tethered to an activated alkene (the dienophile) can undergo an IMDA reaction to form the bicyclic core. The nature and length of the tether are critical in controlling the feasibility and stereochemical outcome of the cyclization. Tandem intramolecular benzyne-furan cycloadditions have been utilized to generate substituted bisoxabenzonorbornadienes, which can be further converted to substituted anthrarufins, showcasing the power of intramolecular cycloadditions in complex molecule synthesis. nih.gov While a direct application to the target molecule is not explicitly detailed in the provided literature, the principle remains a viable synthetic strategy.
Strategies for the Synthesis of the Fused Tetrahydro Ring System
The construction of the fused tetrahydro ring is a critical aspect of the synthesis of this compound. This can be achieved either by starting with a pre-functionalized cycloalkene or by employing ring-closing methodologies on an acyclic precursor.
Functionalization of Precursor Cycloalkenes
A common strategy involves the functionalization of a pre-existing cyclohexene (B86901) ring. Methods such as epoxidation and dihydroxylation are powerful tools for introducing oxygen functionalities, which can then be elaborated to form the fused furanone ring.
The epoxidation of cyclohexene using a peroxy acid, such as peroxyacetic acid, yields cyclohexene oxide. khanacademy.orgyoutube.com This epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles. Acid-catalyzed hydrolysis of the epoxide leads to the formation of a trans-1,2-cyclohexanediol. libretexts.org This diol can then be further oxidized and cyclized to form the desired fused lactone ring.
Syn-dihydroxylation of cyclohexene can be achieved using reagents like osmium tetroxide, leading to a cis-1,2-cyclohexanediol. libretexts.org The choice between syn- and anti-dihydroxylation provides stereochemical control, which is crucial for the synthesis of specific diastereomers of the final product.
| Reaction | Reagent | Intermediate | Stereochemistry |
|---|---|---|---|
| Epoxidation | Peroxyacetic Acid | Cyclohexene Oxide | - |
| Acid-catalyzed Hydrolysis of Epoxide | H₃O⁺ | trans-1,2-Cyclohexanediol | Anti-dihydroxylation. libretexts.org |
| Dihydroxylation | Osmium Tetroxide | cis-1,2-Cyclohexanediol | Syn-dihydroxylation. libretexts.org |
Ring-Closing Methodologies
Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the construction of cyclic and heterocyclic systems. drughunter.com This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a new cyclic alkene and a small volatile alkene as a byproduct.
In the context of synthesizing the fused tetrahydro ring of this compound analogues, a precursor containing a cyclohexene moiety tethered to another olefinic group could undergo RCM to form the fused bicyclic system. For instance, a fast tandem ring-opening/ring-closing metathesis polymerization of a monomer containing both a cyclohexene and a terminal alkyne has been reported, demonstrating the potential of metathesis reactions involving cyclohexene units. nih.gov The strategic placement of functional groups on the acyclic precursor allows for the synthesis of a wide range of substituted tetrahydrobenzofuran derivatives. While specific examples for the direct synthesis of the target anhydride are not prevalent in the provided literature, the application of RCM to analogous systems is well-documented.
Catalytic Approaches in the Synthesis of this compound Derivatives
Catalysis provides a powerful tool for the synthesis of this compound, primarily produced through the Diels-Alder reaction of 1,3-butadiene and maleic anhydride. upenn.eduzbaqchem.com Catalytic methods are crucial for synthesizing more complex and stereochemically defined derivatives.
Transition Metal Catalysis
Transition metal catalysis offers sophisticated strategies for constructing the core structure of tetrahydrobenzofuran derivatives and for synthesizing various cyclic anhydrides. While the classic Diels-Alder reaction to form the parent compound is often thermally driven, the synthesis of substituted analogues and related structures benefits significantly from metal catalysts. upenn.eduzbaqchem.com
Palladium (Pd) catalysis, in particular, has emerged as a novel method for creating cyclic anhydrides. A notable example is the Pd(II)-catalyzed β- or γ-C(sp³)–H carbonylation of free aliphatic carboxylic acids. This reaction utilizes molybdenum hexacarbonyl as a solid carbon monoxide source and is enabled by a bidentate ligand, providing a direct route to a wide range of cyclic anhydrides. nih.gov This method is significant because it allows for the formation of the anhydride ring through C-H activation, a modern and atom-economical approach.
Furthermore, transition metals like rhodium (Rh), copper (Cu), and silver (Ag) are instrumental in synthesizing complex dihydrobenzofuran and tetrahydrobenzofuran frameworks, which are direct analogues of the target compound. nih.govelsevier.comresearchgate.net For instance, cooperative catalysis, combining a silver(I) salt with a squaramide organocatalyst, can efficiently drive asymmetric Michael addition/hydroalkoxylation reactions to produce tetrahydrobenzofurans in excellent yields and enantioselectivities. thieme-connect.com Lanthanide chlorides have also been shown to catalyze the Diels-Alder reaction between butadiene and maleic anhydride under mild conditions, with catalytic activity dependent on the specific lanthanide metal used. sciengine.com
| Catalyst System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Pd(OAc)₂ / Bidentate Ligand | C(sp³)–H Carbonylation | Direct synthesis of cyclic anhydrides from carboxylic acids. | nih.gov |
| Ag(I) salt / Squaramide | Asymmetric Michael/Hydroalkoxylation | High yields and enantioselectivities for tetrahydrobenzofurans. | thieme-connect.com |
| Lanthanide Chlorides (LnCl₃) | Diels-Alder Cycloaddition | Mild reaction conditions, satisfactory yields. | sciengine.com |
| Rhodium (Rh) Catalysts | C–H and C–C Bond Activation | Synthesis of diverse 2,3-dihydrobenzofuran (B1216630) derivatives. | nih.gov |
Organocatalysis
Organocatalysis, which uses small organic molecules as catalysts, has become a cornerstone of asymmetric synthesis, particularly for cyclic anhydrides. acs.orgnih.gov A key application is the catalytic desymmetrization of prochiral or meso-cyclic anhydrides, like this compound, to generate chiral molecules with high enantiomeric excess. acs.org
This is often achieved through an asymmetric ring-opening reaction. Chiral organocatalysts, such as thiourea (B124793) derivatives prepared from chiral diamines like (R,R)-1,2-diphenylethylenediamine, can activate the anhydride towards nucleophilic attack. acs.orgnih.gov Through a mechanism involving double hydrogen-bonding activation, these catalysts can facilitate enantioselective thiolysis or aminolysis, yielding products with high enantioselectivities (up to 95% ee). acs.orgnih.gov Early work in this area utilized naturally derived cinchona alkaloids as chiral Lewis bases for the methanolysis of cyclic anhydrides. nih.gov These methods are highly valuable as they allow for the creation of multiple stereocenters in a single, controlled transformation. acs.org
Biocatalysis in Related Systems
Biocatalysis leverages enzymes to perform chemical transformations with high specificity and under mild conditions. While direct enzymatic synthesis of this compound is not widely documented, biocatalytic methods are highly relevant for the kinetic resolution and desymmetrization of related cyclic compounds and their precursors.
Enzymes, particularly lipases, are widely used for the enantioselective transformation of cyclic anhydrides and related structures. For instance, lipases can catalyze the desymmetrization of glycerol (B35011) using aromatic anhydrides, demonstrating their utility in differentiating between prochiral centers. Furthermore, lipase-catalyzed hydrolysis is a well-established method for the kinetic resolution of chiral alcohols and epoxides, which can be precursors or derivatives of tetrahydrobenzofuran systems. This approach allows for the separation of racemic mixtures to obtain enantiomerically pure compounds.
Sustainable and Green Chemistry Aspects in this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of this compound, focusing on reducing waste, minimizing energy consumption, and avoiding hazardous solvents.
Ultrasound-Promoted Reactions
Sonochemistry, the application of ultrasound to chemical reactions, serves as an effective green chemistry tool by enhancing reaction rates and yields, often under milder conditions. ksu.edu.sachesci.comnih.gov The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized hot spots with extreme temperatures and pressures. chesci.comnih.gov
This technique has been successfully applied to the synthesis of various heterocyclic compounds, including dihydroquinazolinones and 1,2,4-triazole (B32235) derivatives. ksu.edu.sanih.gov In these cases, ultrasound irradiation leads to significantly shorter reaction times, higher yields, and simpler experimental procedures compared to conventional heating methods. ksu.edu.sanih.gov Although specific studies on the ultrasound-assisted Diels-Alder reaction between butadiene and maleic anhydride are not extensively detailed in readily available literature, the proven benefits in related cycloaddition and condensation reactions suggest its high potential for synthesizing this compound more efficiently and with less energy consumption. ksu.edu.sachesci.com
| Reaction Type | Conventional Method (Time) | Ultrasound Method (Time) | Key Advantage | Reference |
|---|---|---|---|---|
| 1,2,4-Triazole Synthesis | 10–36 hours | 39–80 minutes | Drastic reduction in reaction time, improved yields. | nih.gov |
| Imidazole Synthesis | 20 minutes | 3–6 minutes | Significant rate acceleration. | chesci.com |
| Dihydroquinazolinone Synthesis | Several hours | Not specified, but rapid | Mild conditions, high yields, eco-friendly. | ksu.edu.sa |
Solvent-Free and Aqueous Media Syntheses
Eliminating volatile and often toxic organic solvents is a primary goal of green chemistry. The synthesis of this compound via the Diels-Alder reaction is well-suited to these approaches.
Solvent-Free Synthesis: The Diels-Alder reaction between dienes and dienophiles can often be performed without a solvent, particularly when one of the reactants is a liquid or can be melted. researchgate.net Research has demonstrated that heating a mixture of a diene (such as in-situ generated cyclopentadiene (B3395910) from dicyclopentadiene) and a dienophile like maleic anhydride can produce the corresponding adduct in high yield. researchgate.net This approach is highly atom-economical and simplifies product purification by eliminating the need for solvent removal. The exothermic nature of the reaction can be effectively utilized in a closed system, further improving energy efficiency. researchgate.net
Atom Economy and Waste Reduction Strategies in the Synthesis of this compound and its Analogues
The synthesis of this compound, a valuable building block in organic synthesis, is predominantly achieved through the Diels-Alder reaction. This pericyclic reaction is celebrated for its inherent efficiency and stereospecificity. From a green chemistry perspective, the Diels-Alder approach to this compound is particularly noteworthy for its high atom economy, a principle that emphasizes the maximization of the incorporation of all materials used in the process into the final product.
The archetypal synthesis involves the [4+2] cycloaddition of a 1,3-cyclohexadiene with maleic anhydride. In its most ideal form, this reaction boasts a theoretical atom economy of 100%. This is because all the atoms of the diene and the dienophile are incorporated into the resulting cyclic adduct, with no theoretical generation of byproducts.
In response to these challenges, significant research efforts have been directed towards developing more environmentally benign and efficient synthetic protocols for this compound and its analogues. These advanced methodologies focus on minimizing waste through several key strategies:
Solvent-Free (Neat) Reactions: One of the most effective strategies to reduce waste is to eliminate the solvent altogether. Performing the Diels-Alder reaction under neat conditions, where the reactants are heated together without a solvent, can lead to a significant reduction in the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the product. This approach not only minimizes solvent-related waste but can also lead to shorter reaction times and simplified product isolation procedures.
Aqueous Media: The use of water as a solvent for the Diels-Alder reaction represents a significant advancement in green synthesis. The hydrophobic effect can accelerate the reaction rate between nonpolar dienes and dienophiles, leading to improved yields under milder conditions compared to traditional organic solvents. Water is non-toxic, non-flammable, and readily available, making it an exemplary green solvent.
Microwave-Assisted Synthesis: The application of microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the synthesis of this compound, microwave-assisted protocols can dramatically reduce reaction times from hours to minutes. This rapid heating can lead to higher yields and cleaner reactions, thereby minimizing the formation of side products and reducing energy consumption.
Catalysis: While the thermal Diels-Alder reaction is often efficient, the use of catalysts can enable the reaction to proceed under milder conditions, potentially reducing energy input and the formation of degradation byproducts. Lewis acid catalysts are commonly employed to enhance the reactivity of the dienophile. The development of recoverable and reusable catalysts is a key area of research to further improve the sustainability of this synthesis.
The following data tables provide a comparative analysis of different synthetic methodologies for this compound, highlighting the impact of various reaction conditions on yield and green chemistry metrics.
Table 1: Comparison of Synthetic Methodologies for this compound
| Methodology | Solvent | Reaction Time | Yield (%) | Atom Economy (Theoretical) | Key Advantages |
| Traditional Thermal | Xylene | Several hours | High | 100% | Well-established, high conversion |
| Solvent-Free (Neat) | None | Shorter | High | 100% | Reduced waste, simplified work-up |
| Aqueous Media | Water | Variable | Good to High | 100% | Environmentally benign, potential rate enhancement |
| Microwave-Assisted | Variable/None | Minutes | High | 100% | Rapid synthesis, energy efficient |
Table 2: Green Chemistry Metrics for Different Synthetic Approaches
| Metric | Traditional (Xylene) | Solvent-Free | Aqueous Media |
| Atom Economy (%) | 100 | 100 | 100 |
| Solvent Usage | High | None | High (but benign) |
| Energy Consumption | High (prolonged heating) | Moderate to High | Lower (milder conditions) |
| E-Factor (estimated) | High (>10) | Low (<1) | Low (<5) |
| Process Mass Intensity (PMI) (estimated) | High (>11) | Low (<2) | Low (<6) |
Note: E-Factor and PMI values are estimations and can vary based on specific experimental conditions and work-up procedures.
Reactivity and Mechanistic Pathways of 3a,4,5,6 Tetrahydro 2 Benzofuran 1,3 Dione
Reactions at the Anhydride (B1165640) Functionality
The anhydride group is the most reactive site in the molecule. Its reactivity stems from the electrophilicity of the carbonyl carbons, which is enhanced by the electron-withdrawing effect of the adjacent carbonyl group and the ring strain. Reactions at this site typically involve the cleavage of a carbon-oxygen bond within the anhydride ring.
Nucleophilic Ring-Opening Reactions
Nucleophilic attack on one of the carbonyl carbons is the most common reaction pathway for 3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione. This results in the opening of the anhydride ring to form a derivative of cyclohexene-1,2-dicarboxylic acid. The specific product depends on the nature of the nucleophile used.
The reaction of this compound with alcohols, a process known as alcoholysis, leads to the formation of monoesters of 1-cyclohexene-1,2-dicarboxylic acid. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on one of the carbonyl carbons of the anhydride. This is followed by the opening of the ring to yield a product that contains both a carboxylic acid and an ester functional group.
This reaction is typically carried out by heating the anhydride in the presence of the desired alcohol, often in a non-polar solvent like benzene or toluene. The reaction proceeds efficiently to give the monoester product in high yields. asianpubs.org Further esterification to the diester can be achieved under acid-catalyzed dehydrating conditions. asianpubs.org
| Alcohol | Solvent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Methanol | Benzene | Reflux, 4h | Monomethyl 1-cyclohexene-1,2-dicarboxylate | ~80 |
| Ethanol | Benzene | Reflux, 4h | Monoethyl 1-cyclohexene-1,2-dicarboxylate | ~80 |
| n-Butanol | Benzene | Reflux, 4h | Monobutyl 1-cyclohexene-1,2-dicarboxylate | 80 |
| iso-Propanol | Benzene | Reflux, 4h | Monoisopropyl 1-cyclohexene-1,2-dicarboxylate | ~75 |
| n-Octanol | Benzene | Reflux, 4h | Monooctyl 1-cyclohexene-1,2-dicarboxylate | ~70 |
Aminolysis, the reaction with ammonia (B1221849) or primary and secondary amines, is another characteristic reaction of cyclic anhydrides. manavchem.com The reaction of this compound with an amine initially yields a monoamide-mono-carboxylic acid, commonly known as an amic acid. This occurs through a nucleophilic acyl substitution mechanism where the amine attacks a carbonyl carbon, leading to ring opening.
The resulting amic acid is a stable intermediate that can be isolated. If this intermediate is heated, it can undergo a subsequent intramolecular condensation reaction, eliminating a molecule of water to form a cyclic imide. This two-step process is a common method for the synthesis of substituted imides, which are important structural motifs in various biologically active molecules and polymers.
| Reagent | Intermediate Product | Final Product (with heating) |
|---|---|---|
| Ammonia (NH₃) | 1-Carbamoylcyclohex-1-ene-2-carboxylic acid | 3a,4,5,6-Tetrahydro-1H-isoindole-1,3(2H)-dione |
| Primary Amine (R-NH₂) | 1-(R-carbamoyl)cyclohex-1-ene-2-carboxylic acid | 2-R-3a,4,5,6-Tetrahydro-1H-isoindole-1,3(2H)-dione |
| Secondary Amine (R₂NH) | 1-(R₂-carbamoyl)cyclohex-1-ene-2-carboxylic acid | No imide formation possible |
This compound readily undergoes hydrolysis when exposed to water to form the corresponding dicarboxylic acid, cis-1,2,3,6-Tetrahydrophthalic acid. manavchem.comnoaa.gov The reaction is typically slow at room temperature but can be accelerated by heating or by the presence of acid or base catalysts. noaa.gov The mechanism is analogous to other nucleophilic ring-opening reactions, with water acting as the nucleophile. This reaction is essentially the reverse of the anhydride's formation from the dicarboxylic acid via dehydration.
Reactions with Organometallic Reagents
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that react readily with the carbonyl groups of the anhydride. The reaction outcome can be controlled by the stoichiometry of the organometallic reagent.
With one equivalent of the reagent, a nucleophilic attack occurs at one carbonyl group, leading to a ring-opened keto-carboxylate intermediate. Upon acidic workup, this can yield a keto-acid or, if the intermediate cyclizes, a lactone bearing a substituent from the organometallic reagent.
When two or more equivalents of the organometallic reagent are used, the reaction proceeds further. After the initial ring-opening, the second equivalent of the reagent attacks the newly formed ketone (or the ester in the intermediate), resulting in a tertiary alcohol. The final product after workup is typically a diol, where one of the original carbonyl groups has been converted to a hydroxyl group and the other has been converted to a tertiary alcohol bearing two identical alkyl/aryl groups from the organometallic reagent. leah4sci.com
Reductions of the Dione System
The dione system of this compound can be reduced using various hydride reagents, leading to different products depending on the strength of the reducing agent and the reaction conditions.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce both carbonyl groups completely, cleaving the anhydride ring to afford the corresponding diol, (cyclohex-1-ene-1,2-diyl)dimethanol.
Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), can often achieve a more selective reduction. Under controlled conditions, NaBH₄ can reduce one of the carbonyl groups to an alcohol, which then exists in equilibrium with its ring-opened aldehyde-acid form. The subsequent reduction of the aldehyde or intramolecular cyclization can lead to the formation of a lactone (a cyclic ester). This selective reduction is a valuable synthetic transformation, providing access to bicyclic lactone structures.
| Reducing Agent | Typical Product | Functional Group Transformation |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | (Cyclohex-1-ene-1,2-diyl)dimethanol | Anhydride → Diol |
| Sodium Borohydride (NaBH₄) | 4,5,6,7-Tetrahydroisobenzofuran-1(3H)-one | Anhydride → Lactone |
Transformations Involving the Tetrahydrocyclic Ring
The tetrahydrocyclic ring of this compound possesses a double bond and aliphatic carbon atoms that are susceptible to a range of chemical modifications. These transformations allow for the introduction of new functionalities and the construction of more complex molecular scaffolds.
The double bond in the cyclohexene (B86901) ring is a key site for addition reactions. One of the most fundamental transformations is catalytic hydrogenation. In the presence of a metal catalyst such as palladium, platinum, or nickel, this compound can be reduced to the corresponding saturated derivative, cis-hexahydrophthalic anhydride. This reaction proceeds via the syn-addition of two hydrogen atoms to the same face of the double bond.
Another significant addition reaction is epoxidation. The treatment of cis-Δ4-tetrahydrophthalic anhydride with peroxy acids, such as perbenzoic acid, results in the formation of the corresponding epoxide. Studies have shown that the rate of epoxidation can be influenced by the stereochemistry of substituents on the ring system. For instance, the epoxidation rates of related endo-methylene derivatives have been compared to that of cis-Δ4-tetrahydrophthalic anhydride, revealing that steric and electronic effects play a crucial role in the reaction kinetics. The epoxide ring can then be opened under acidic or basic conditions to yield diol products.
Furthermore, the double bond can participate in photochemical [2+2] cycloaddition reactions. When irradiated in the presence of alkenols or alkynols, 3,4,5,6-tetrahydrophthalic anhydride undergoes intermolecular cycloaddition to form cyclobutane or cyclobutene derivatives, respectively. These reactions can proceed in high yields and with significant stereoselectivity. For example, the photocycloaddition with allyl alcohol yields a mixture of a hydroxy anhydride and an acid-lactone.
The double bond also enables the molecule to undergo ring-opening metathesis polymerization (ROMP). Using ruthenium-based catalysts, polymers with high cis-double bond content can be synthesized. The properties of the resulting polymers can be tuned by the choice of catalyst and reaction conditions.
The conversion of the tetrahydrocyclic ring to an aromatic system is a significant transformation that leads to the formation of phthalic anhydride derivatives. This aromatization can be achieved under thermal or chemical conditions. For instance, in the context of polyimides end-capped with tetrahydrophthalic anhydride, thermal-oxidative transformations at elevated temperatures (204 °C to 371 °C) can lead to aromatization, alongside cross-linking reactions. While specific reagents for the direct chemical aromatization of the parent molecule are not extensively detailed in readily available literature, this transformation is a key process in the thermal degradation of derived polymers.
The double bond in the cyclohexene ring can also be cleaved through ozonolysis, which, upon workup, would yield a dicarboxylic acid derivative, further functionalizing the molecule.
The aliphatic carbons of the tetrahydrocyclic ring, particularly the allylic positions (C-3 and C-6), are potential sites for functionalization through radical or other substitution reactions. While specific studies detailing the direct allylic functionalization of this compound are not abundant, the general reactivity of cyclohexene systems suggests that reactions such as allylic bromination with N-bromosuccinimide (NBS) could introduce a handle for further synthetic manipulations.
Rearrangement Reactions and Fragmentations
Under certain conditions, derivatives of this compound can undergo rearrangement reactions. For example, in studies of substituted bisimides derived from tetrahydrophthalic anhydrides, thermal treatment can induce isomerization from a more sterically congested cis,cis,cis isomer to a less hindered trans,cis,trans isomer. This suggests that the stereochemistry of the tetrahydrocyclic ring can be altered under thermal stress.
Mechanistic Investigations of Key Transformations
The mechanism of the epoxidation of cis-Δ4-tetrahydrophthalic anhydride has been a subject of study. The reaction is understood to proceed via the concerted transfer of an oxygen atom from the peroxy acid to the double bond, often referred to as the "butterfly mechanism." The stereochemical outcome and reaction rates are influenced by electronic and steric factors within the substrate. For example, the presence of nearby functional groups can direct the approach of the peroxy acid.
The photochemical [2+2] cycloaddition is believed to proceed through the excitation of the anhydride to a triplet state, which then reacts with the ground state alkene or alkyne. The observed stereoselectivity in these reactions provides insights into the geometry of the transition state.
Mechanistic understanding of the ring-opening metathesis polymerization (ROMP) of related norbornene anhydrides has been well-established. The reaction is initiated by a metal carbene complex and proceeds through a series of [2+2] cycloaddition and cycloreversion steps, leading to the formation of a polymer with the ring strain of the monomer being the driving force. The stereochemistry of the resulting polymer backbone is determined by the catalyst structure and the reaction conditions.
Stereochemical Control in the Synthesis and Reactions of 3a,4,5,6 Tetrahydro 2 Benzofuran 1,3 Dione Systems
Diastereoselective Synthesis of 3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione Scaffolds
The synthesis of the this compound scaffold is commonly achieved through a [4+2] cycloaddition, or Diels-Alder reaction, between a 1,3-cyclohexadiene (B119728) and a dienophile such as maleic anhydride (B1165640). This reaction is highly stereospecific and allows for the control of the relative stereochemistry of the newly formed chiral centers.
Control of Relative Stereochemistry
The Diels-Alder reaction between 1,3-cyclohexadiene and maleic anhydride can result in two diastereomeric products: the endo and exo adducts. The endo product is the one in which the anhydride group is oriented on the same side as the larger bridge of the bicyclic system, while in the exo product, it is on the opposite side.
Generally, in the Diels-Alder reaction, the endo product is kinetically favored and forms faster. nih.govchemconnections.org This preference is often explained by secondary orbital interactions between the p-orbitals of the developing double bond in the diene and the carbonyl groups of the dienophile in the transition state. princeton.edu These interactions are stabilizing and are more significant in the endo transition state. princeton.edu However, the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance. princeton.edu
The stereochemical outcome of the reaction can be influenced by the specific reactants and reaction conditions. For instance, in the reaction of cyclopentadiene (B3395910) with maleic anhydride, the endo adduct is the major product formed under kinetic control. wikipedia.org
Influence of Reaction Conditions on Diastereoselectivity
Reaction conditions such as temperature, solvent, and the use of Lewis acid catalysts can significantly impact the diastereoselectivity of the Diels-Alder reaction, shifting the ratio of endo to exo products.
Temperature: Higher reaction temperatures can lead to the formation of the thermodynamically more stable exo product. This is because at elevated temperatures, the kinetically favored endo adduct can undergo a retro-Diels-Alder reaction, allowing for equilibration to the more stable exo isomer. princeton.edu
Solvent: The polarity of the solvent can influence the endo/exo selectivity. More polar solvents can stabilize the more polar transition state, which is often the endo transition state, thus increasing the preference for the endo product. ias.ac.in However, in some cases, solvent effects can be complex and may even favor the exo isomer. For example, in the reaction of furan (B31954) with maleic anhydride, certain solvents can lead to a higher proportion of the exo product. caltech.edumnstate.edu
Lewis Acid Catalysis: Lewis acids can catalyze the Diels-Alder reaction by coordinating to the carbonyl oxygen of the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). ias.ac.in This acceleration of the reaction can also enhance the diastereoselectivity, often favoring the endo product. However, the steric bulk of the Lewis acid can also play a role, and in some cases, bulky Lewis acids can favor the formation of the less sterically hindered exo product. caltech.edu
| Reaction Condition | Effect on Selectivity | Predominant Product | Rationale |
|---|---|---|---|
| Low Temperature | Kinetic Control | Endo | Favors the product formed via the lower energy transition state (secondary orbital interactions). |
| High Temperature | Thermodynamic Control | Exo | Allows for equilibration to the more stable, less sterically hindered product. |
| Polar Solvents | Increased endo-selectivity (generally) | Endo | Stabilization of the more polar endo transition state. ias.ac.in |
| Lewis Acid Catalysis | Enhanced endo-selectivity (often) | Endo | Lowers the LUMO of the dienophile and can enhance secondary orbital interactions. ias.ac.in |
| Bulky Lewis Acid Catalysis | Potential for increased exo-selectivity | Exo | Steric hindrance in the endo transition state can favor the exo pathway. caltech.edu |
Enantioselective Synthesis and Resolution Methods
Achieving enantiocontrol in the synthesis of this compound systems is crucial for applications where a single enantiomer is required. This can be accomplished through various strategies, including the use of chiral auxiliaries, asymmetric catalysis, and kinetic resolution of racemic mixtures.
Chiral Auxiliary-Mediated Approaches
A common strategy for enantioselective synthesis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereochemistry is established, the auxiliary is removed.
In the context of the Diels-Alder reaction for synthesizing the this compound scaffold, a chiral auxiliary can be attached to the dienophile. For example, maleic anhydride can be converted into a chiral imide or ester by reaction with a chiral amine or alcohol, respectively. The chiral auxiliary then shields one face of the dienophile, leading to a preferred direction of attack by the diene.
Several classes of chiral auxiliaries have been successfully employed in asymmetric Diels-Alder reactions, including:
Oxazolidinones: Evans' oxazolidinone auxiliaries are widely used and are known to provide high levels of diastereoselectivity in various reactions, including Diels-Alder cycloadditions. harvard.edu
Camphorsultams: These auxiliaries, derived from camphor, also offer excellent stereocontrol in Diels-Alder reactions. harvard.edu
cis-1-Arylsulfonamido-2-indanols: Acrylate (B77674) esters of these auxiliaries have been shown to be effective in Lewis acid-promoted asymmetric Diels-Alder reactions, yielding products with high diastereoselectivity and enantioselectivity. nih.gov
The choice of the chiral auxiliary and the reaction conditions, particularly the use of a Lewis acid, are critical for achieving high levels of stereocontrol. nih.gov
| Chiral Auxiliary Class | Example | Key Features |
|---|---|---|
| Oxazolidinones | Evans' Auxiliaries | High diastereoselectivity, well-defined transition states with Lewis acids. harvard.edu |
| Camphorsultams | Oppolzer's Camphorsultam | Excellent stereocontrol, often crystalline products aiding purification. harvard.edu |
| Amino Indanols | cis-1-Arylsulfonamido-2-indanols | Effective in Lewis acid-promoted reactions, high endo-selectivity. nih.gov |
| Phenylmenthols | (-)-8-Phenylmenthol | Commercially available, good for acrylate dienophiles. harvard.edu |
Asymmetric Catalysis
Asymmetric catalysis involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. In the context of the Diels-Alder reaction, chiral Lewis acids are commonly employed to catalyze the enantioselective synthesis of the this compound scaffold. The chiral Lewis acid coordinates to the dienophile, creating a chiral environment that directs the approach of the diene to one face of the dienophile.
A variety of chiral Lewis acid catalysts have been developed for asymmetric Diels-Alder reactions, often based on metals such as copper, boron, aluminum, and titanium, in complex with chiral ligands. For example, copper(II) complexes with bis(oxazoline) ligands have been shown to be effective catalysts for the enantioselective Diels-Alder reaction of N-acryloyloxazolidinones. Chiral oxazaborolidines have also been successfully used as catalysts in these reactions.
The development of organocatalysis has provided metal-free alternatives for asymmetric Diels-Alder reactions. Chiral amines can react with α,β-unsaturated aldehydes or ketones to form chiral iminium ions, which then act as activated dienophiles in the cycloaddition. For instance, chiral imidazolidinone catalysts have been used for the enantioselective Diels-Alder reaction of simple ketone dienophiles. princeton.edu
Kinetic Resolution of Racemic Mixtures
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the other enantiomer in excess.
For the this compound system, a racemic mixture of the anhydride can be subjected to kinetic resolution. A common approach is enzymatic resolution using lipases. d-nb.info Lipases can selectively catalyze the hydrolysis or alcoholysis of one enantiomer of the anhydride at a faster rate than the other. For example, in the presence of an alcohol and a lipase, one enantiomer of the anhydride may be preferentially converted to a monoester, allowing for the separation of the unreacted enantiomer of the anhydride and the newly formed chiral monoester.
The efficiency of a kinetic resolution is often described by the selectivity factor (E), which is the ratio of the rate constants for the reaction of the two enantiomers. A high E-value is desirable for obtaining products with high enantiomeric excess. Lipase-catalyzed resolutions of various cyclic anhydrides and related compounds have been reported with good to excellent selectivities. d-nb.inforesearchgate.netnih.gov
Conformational Analysis and Stereochemical Assignment
Spectroscopic Methods for Stereochemistry Elucidation
Spectroscopic techniques are indispensable tools for elucidating the stereochemistry of cyclic compounds. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide valuable information about the connectivity, functional groups, and three-dimensional arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful methods for determining the stereochemistry of tetrahydro-2-benzofuran-1,3-dione systems. The chemical shifts (δ) and coupling constants (J) of the bridgehead protons (H-3a and H-7a) are particularly informative.
In the cis-isomer, the cyclohexane (B81311) ring typically adopts a chair or a twist-boat conformation. The coupling constants between the bridgehead protons and the adjacent methylene (B1212753) protons can help distinguish between these conformations. For instance, the magnitude of the vicinal coupling constants (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. In a rigid chair conformation, one would expect to see distinct axial-axial, axial-equatorial, and equatorial-equatorial couplings.
For the related cis-hexahydrophthalic anhydride, the relative stereochemistry of the bridgehead protons is fixed. The analysis of proton NMR spectra of similar dihydrobenzofuran neolignans shows that the coupling constant between H-2 and H-3 can be used to distinguish between cis and trans isomers, with a smaller coupling constant often indicating a trans relationship where the dihedral angle approaches 90°. researchgate.netresearchgate.net
¹H NMR Spectral Data (Predicted for a generic cis-isomer)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| H-3a, H-7a | 2.8 - 3.2 | m | - |
| H-4, H-7 | 1.8 - 2.2 | m | - |
¹³C NMR Spectral Data (Predicted for a generic cis-isomer)
| Carbon | Chemical Shift (ppm) |
|---|---|
| C=O | 170 - 175 |
| C-3a, C-7a | 40 - 45 |
| C-4, C-7 | 25 - 30 |
Infrared (IR) Spectroscopy
IR spectroscopy is primarily used to identify functional groups. In this compound, the most characteristic signals are from the anhydride moiety. The carbonyl groups (C=O) of the five-membered anhydride ring typically show two distinct stretching vibrations due to symmetric and asymmetric stretching modes. These bands are usually observed in the region of 1750-1850 cm⁻¹. The C-O-C stretching of the anhydride group also gives rise to strong absorptions between 1000 and 1300 cm⁻¹. uomustansiriyah.edu.iq
For the related compound, 3,4,5,6-tetrahydrophthalic anhydride, characteristic IR absorptions are observed that confirm the presence of the anhydride functional group. nist.gov
Characteristic IR Absorption Frequencies for Tetrahydrophthalic Anhydride Systems
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (asymmetric stretch) | ~1850 | Strong |
| C=O (symmetric stretch) | ~1780 | Strong |
| C-O-C stretch | 1200 - 1300 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak would confirm the molecular formula (C₈H₈O₃). The fragmentation pattern can also offer structural clues. A common fragmentation pathway for cyclic anhydrides is the loss of CO and CO₂, which can be observed in the mass spectrum.
X-ray Crystallography Studies for Structural Confirmation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and stereochemistry. mdpi.com
In the crystal structure of cis-1,2,3,6-tetrahydrophthalic anhydride, the cyclohexene (B86901) ring adopts a half-chair conformation. The anhydride ring is nearly planar. The analysis of the crystal packing can reveal intermolecular interactions such as hydrogen bonding or van der Waals forces that stabilize the crystal lattice.
Crystallographic Data for cis-1,2,3,6-Tetrahydrophthalic Anhydride nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 1 21/a 1 |
| a (Å) | 13.385 |
| b (Å) | 5.2150 |
| c (Å) | 22.159 |
| β (°) | 107.29 |
This crystallographic information confirms the cis-fusion of the rings and provides an unambiguous assignment of the stereochemistry. Such data is invaluable for validating the interpretations made from spectroscopic methods and for understanding the molecule's solid-state behavior.
Derivatization and Complex Structural Elaborations of the 3a,4,5,6 Tetrahydro 2 Benzofuran 1,3 Dione Moiety
Synthesis of Substituted 3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione Analogues
The primary strategy for synthesizing substituted analogues of this compound involves the Diels-Alder reaction between a substituted 1,3-butadiene (B125203) and maleic anhydride (B1165640). This [4+2] cycloaddition is a powerful tool for constructing the six-membered ring with high stereospecificity, directly installing substituents at desired positions. chemistry-online.com
The introduction of alkyl or aryl groups onto the cyclohexene (B86901) ring of the tetrahydrobenzofurandione skeleton is typically achieved by employing appropriately substituted 1,3-dienes as starting materials in the Diels-Alder reaction. The position and nature of the substituent on the diene dictate the structure of the final product.
For instance, the reaction of 2,3-dimethyl-1,3-butadiene (B165502) with maleic anhydride yields 4,5-dimethyl-3a,4,5,6-tetrahydro-2-benzofuran-1,3-dione. atc.io This reaction is often exothermic and proceeds readily to form the bicyclic adduct with the substituents located on the double bond of the newly formed cyclohexene ring. atc.io Similarly, using (2E,4E)-hexa-2,4-dien-1-ol in a cycloaddition with maleic anhydride leads to a methyl-substituted analogue, specifically (3aR,4S,5S,7aR)-5-methyl-3-oxo-1,3,3a,4,5,7a-hexahydro-2-benzofuran-4-carboxylic acid, after subsequent reaction. chemistry-online.com The regioselectivity of the Diels-Alder reaction is influenced by both electronic and steric factors of the substituents on the diene. researchgate.net Electron-donating groups on the diene generally increase the reaction rate. researchgate.net
The table below summarizes examples of alkyl-substituted analogues synthesized via the Diels-Alder reaction.
| Diene | Dienophile | Product | Reference |
| 2,3-Dimethyl-1,3-butadiene | Maleic anhydride | 4,5-Dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride | atc.io |
| (2E,4E)-Hexa-2,4-dien-1-ol | Maleic anhydride | (3aR,4S,5S,7aR)-5-methyl-3-oxo-1,3,3a,4,5,7a-hexahydro-2-benzofuran-4-carboxylic acid | chemistry-online.com |
| 1,3-Butadiene | Maleic anhydride | This compound | chemistry-online.comupenn.edu |
Note: The product from (2E,4E)-Hexa-2,4-dien-1-ol is shown after intramolecular reaction of the initial adduct.
The double bond within the cyclohexene ring of this compound is susceptible to electrophilic addition reactions, including halogenation. The treatment of this compound with halogens such as bromine (Br₂) or chlorine (Cl₂) in an inert solvent results in the formation of a vicinal dihalide. masterorganicchemistry.com
This reaction is stereoselective, proceeding via a cyclic halonium ion intermediate. The subsequent backside attack by the halide ion leads to anti-addition products. masterorganicchemistry.com For example, the bromination of this compound is expected to yield a dibromo-derivative with the two bromine atoms in a trans configuration relative to each other on the cyclohexane (B81311) ring. This stereochemical outcome has been confirmed in related bicyclic olefin systems. acs.org If the reaction is carried out in the presence of water or an alcohol, the corresponding halohydrin or haloether can be formed, also via an anti-addition mechanism. masterorganicchemistry.com
The tetrahydrobenzofurandione scaffold can be elaborated to include various heteroatom-containing functional groups. These modifications can be achieved either by functionalizing the existing ring system or by constructing the ring from precursors already bearing the desired heteroatoms.
Radical-based methods have been developed for the synthesis of 3-substituted benzofurans bearing phosphorus, sulfur, or nitrogen functionalities. nih.gov While demonstrated on the aromatic benzofuran (B130515) core, these strategies, which involve the reaction of heteroatom-centered anions as super-electron-donors, could potentially be adapted for the functionalization of the tetrahydro-analogue. nih.gov
Furthermore, the anhydride moiety can serve as a precursor for various nitrogen-containing heterocycles. For instance, reaction with amines can lead to the formation of imides (tetrahydroisoindole-1,3-diones). sigmaaldrich.com More complex heterocyclic systems, such as thiadiazoles, oxadiazoles, and triazoles, can also be synthesized from benzofuran-based precursors, often starting from a hydrazide derivative of the anhydride. researchgate.net
Fusion with Other Ring Systems
The this compound moiety is a valuable platform for the construction of more complex polycyclic and spirocyclic systems. The reactivity of both the anhydride and the alkene functionalities can be exploited to build additional rings.
Building additional rings onto the benzofurandione core can lead to complex polycyclic architectures. One approach involves using related benzofuranone derivatives as starting materials for subsequent cyclization and rearrangement reactions. For example, 5-hydroxy-3-methyl-3H-benzofuran-2-one has been used to prepare tetrahydrofuro[2,3-b]benzofurans through reductive cyclization and rearrangement pathways. nih.gov Another strategy involves the construction of polycyclic aromatic hydrocarbons and their heteroaromatic analogues from saturated cyclohexane precursors through sequences of halogenation, annulation, and aromatization. researchgate.net Such strategies could be envisioned starting from the tetrahydrobenzofurandione core to generate novel fused systems. For example, multi-step sequences starting from cyclohexane-1,4-dione have been used to synthesize fused tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives. nih.gov
Spirocyclic compounds, where two rings share a single atom, are of significant interest in medicinal chemistry. The benzofuranone scaffold is a common precursor for the synthesis of spirocyclic derivatives. Three-component [3+2] cycloaddition reactions using a benzofuranone, an aldehyde, and an amino acid are effective for generating complex spiro-pyrrolidine systems fused to the benzofuran core. nih.govnih.gov This reaction proceeds via an azomethine ylide intermediate and can produce spiro-compounds with high diastereoselectivity. nih.gov
Another approach to spirocycles involves metal-mediated spirocyclization. For instance, a novel spiro[benzofuran-2,2'-benzo[b]thiophene]-3,3'-dione skeleton has been synthesized via a phenyliodine(III) diacetate (PIDA)/CuBr-mediated oxidative C–O bond formation followed by a spirocyclization step. researchgate.net Similarly, tandem cyclization strategies have been employed to create aminobenzofuran spiroindanone and spirobarbituric acid derivatives. nih.gov
The table below presents examples of spirocyclic systems derived from related benzofuran scaffolds.
| Precursor Type | Reaction Type | Spirocyclic Product | Reference |
| Benzofuranone | [3+2] Azomethine Ylide Cycloaddition | Benzofuran spiro-pyrrolidine | nih.govnih.gov |
| (Z)-3-hydroxy-1-(2-hydroxyphenyl)-3-(2-halogenphenyl)prop-2-en-1-one | PIDA/CuBr-Mediated Spirocyclization | Spiro[benzofuran-2,2'-benzo[b]thiophene]-3,3'-dione | researchgate.net |
| ortho-Hydroxy α-aminosulfones | Tandem Cyclization | Aminobenzofuran spiroindanone | nih.gov |
Synthesis of Heterocyclic Compounds from this compound Precursors
The this compound scaffold, a derivative of tetrahydrophthalic anhydride, serves as a versatile building block in heterocyclic chemistry. The strained anhydride ring is susceptible to nucleophilic attack, providing a direct route to a variety of more complex heterocyclic systems. Its derivatization is primarily centered on the reactivity of the anhydride moiety, which can undergo ring-opening and subsequent cyclization reactions to incorporate new heteroatoms, leading to the formation of lactones, lactams, and various nitrogen-containing heterocycles.
Transformation to Lactones and Lactams
The conversion of the anhydride group into lactone or lactam functionalities represents a fundamental elaboration of the this compound core. These transformations typically involve either reduction or reaction with primary amines.
Lactones are synthesized through the partial reduction of the anhydride. This process requires the selective reduction of one of the two carbonyl groups to a methylene (B1212753) group while retaining the ester linkage. Common reducing agents such as sodium borohydride (B1222165) or lithium aluminium hydride can be employed under controlled conditions to achieve this transformation. The reaction proceeds by nucleophilic addition of a hydride to one carbonyl, followed by ring-opening and subsequent reformation of the more stable five-membered lactone ring. This chemoselective reduction yields a bicyclic γ-lactone.
Lactams (specifically, cyclic imides in this context) are readily formed through the reaction of the anhydride with primary amines. sigmaaldrich.com This two-step, one-pot synthesis involves the initial nucleophilic attack of the amine on a carbonyl carbon, leading to the opening of the anhydride ring to form an intermediate amic acid. Subsequent heating induces an intramolecular condensation, where the carboxylic acid and amide functionalities cyclize with the elimination of a water molecule to form the thermodynamically stable five-membered imide ring. sigmaaldrich.com This method is highly versatile, allowing for the introduction of a wide range of substituents on the nitrogen atom, depending on the primary amine used.
| Reactant | Reagent | Product |
| This compound | Sodium Borohydride (NaBH₄) | Hexahydro-1H-isobenzofuran-1-one |
| This compound | Aniline | 2-Phenyl-3a,4,5,6-tetrahydro-1H-isoindole-1,3(2H)-dione |
| This compound | Benzylamine | 2-Benzyl-3a,4,5,6-tetrahydro-1H-isoindole-1,3(2H)-dione |
Formation of Nitrogen-Containing Heterocycles
Beyond the synthesis of simple lactams, the this compound precursor is instrumental in constructing more complex nitrogen-containing heterocyclic systems. A prominent example is its reaction with hydrazine (B178648) and its derivatives, which leads to the formation of fused pyridazinedione structures.
The reaction of a cyclic anhydride with hydrazine hydrate (B1144303) is a classical method for synthesizing annulated 1,4-dihydropyridazine-1,4-diones. The mechanism is analogous to imide formation: the initial step is a nucleophilic attack by one amino group of hydrazine on a carbonyl carbon of the anhydride. This opens the ring to form an acylhydrazide intermediate. The terminal amino group of this intermediate then undergoes an intramolecular cyclization by attacking the remaining carboxylic acid group, forming a stable six-membered heterocyclic ring containing a nitrogen-nitrogen bond. This reaction provides a straightforward route to bicyclic systems where a pyridazinedione ring is fused to the original cyclohexene core. This methodology is analogous to the synthesis of phthalazinediones from phthalic anhydride. sciforum.net
| Reactant | Reagent | Conditions | Product |
| This compound | Hydrazine Hydrate (N₂H₄·H₂O) | Acetic Acid, Reflux | 5,6,7,8-Tetrahydrophthalazine-1,4(2H,3H)-dione |
| This compound | Methylhydrazine (CH₃NHNH₂) | Acetic Acid, Reflux | 2-Methyl-5,6,7,8-tetrahydrophthalazine-1,4(2H,3H)-dione |
| This compound | Phenylhydrazine (C₆H₅NHNH₂) | Acetic Acid, Reflux | 2-Phenyl-5,6,7,8-tetrahydrophthalazine-1,4(2H,3H)-dione |
Strategic Applications of 3a,4,5,6 Tetrahydro 2 Benzofuran 1,3 Dione in Advanced Organic Synthesis
As a Key Building Block in Multistep Synthesis
The inherent structural features of 3a,4,5,6-tetrahydro-2-benzofuran-1,3-dione, including a cyclohexene (B86901) ring fused to a five-membered anhydride (B1165640) ring, provide a robust scaffold for the elaboration of intricate molecular structures. This has been effectively exploited in the synthesis of both natural product analogues and complex synthetic intermediates.
Synthesis of Natural Products (if applicable)
While direct total synthesis of natural products commencing from this compound is not extensively documented, its structural isomer, cis-1,2,3,6-tetrahydrophthalic anhydride, which can be isomerized to the title compound, is a well-established dienophile in Diels-Alder reactions for the construction of cyclic natural products. However, this compound has been instrumental in the synthesis of analogues of the potent natural product cantharidin (B1668268).
Cantharidin, a vesicant isolated from blister beetles, is a known inhibitor of protein phosphatases 1 and 2A. Its intriguing biological activity has spurred the synthesis of numerous analogues to explore structure-activity relationships. In this context, anhydride-modified cantharidin analogues have been synthesized, and their anticancer activities have been evaluated. These synthetic efforts highlight the utility of tetrahydrophthalic anhydride derivatives in accessing complex, biologically relevant molecules.
Preparation of Complex Synthetic Intermediates
Beyond its application in natural product-related synthesis, this compound serves as a precursor to a variety of complex synthetic intermediates. The anhydride moiety is susceptible to nucleophilic attack, providing a gateway to a diverse range of functionalized derivatives.
One of the most fundamental transformations is its reaction with ammonia (B1221849) or primary amines to yield the corresponding 3,4,5,6-tetrahydrophthalimides . These imides are valuable intermediates in their own right, serving as building blocks for more complex heterocyclic systems with potential applications in medicinal chemistry and materials science. The synthesis of 3,4,5,6-tetrahydrophthalimide (B1345106) can be achieved by reacting the anhydride with urea (B33335) or aqueous ammonia at elevated temperatures.
Furthermore, the double bond within the cyclohexene ring can be subjected to various chemical transformations, such as oxidation or reduction, to introduce additional functionality. For instance, oxidation of the anhydride can lead to the formation of tetrahydrophthalic acid. These transformations allow for the generation of a library of complex intermediates from a single, readily available starting material.
In the Development of Novel Methodologies
While this compound is primarily employed as a building block utilizing established reactions, its unique reactivity has the potential to be exploited in the development of novel synthetic methodologies.
New Carbon-Carbon Bond Forming Reactions
The application of this compound in the development of new carbon-carbon bond-forming reactions is not a widely reported area of research. Its precursor, cis-1,2,3,6-tetrahydrophthalic anhydride, is a classic example of a dienophile in the Diels-Alder reaction, a powerful C-C bond-forming cycloaddition. The isomerization of the double bond to the more thermodynamically stable position in this compound alters its reactivity profile. While this isomerization is a known process, the subsequent use of the isomerized product to pioneer new C-C bond-forming strategies is not extensively documented in the current literature.
Cascade and Domino Reactions
Similarly, the involvement of this compound in cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation, is an area that remains largely unexplored. The anhydride functionality could potentially act as an initiator for a cascade sequence, for example, through a ring-opening reaction followed by subsequent intramolecular transformations. However, specific examples of such reactivity leading to the development of novel cascade or domino methodologies are not readily found in the scientific literature.
Role in the Construction of Functional Organic Materials
This compound is a key monomer and curing agent in the synthesis of various functional organic materials, particularly in the polymer industry. Its ability to undergo ring-opening polymerization and to cross-link polymer chains imparts desirable properties to the resulting materials.
One of its most significant applications is as a curing agent for epoxy resins . The anhydride ring reacts with the hydroxyl groups present in the epoxy resin or with trace amounts of water to form a carboxylic acid, which then reacts with the epoxide groups. This process, often catalyzed by a tertiary amine, leads to the formation of a highly cross-linked, three-dimensional network. The resulting cured epoxy resins exhibit excellent mechanical strength, thermal stability, and chemical resistance, making them suitable for a wide range of applications, including coatings, adhesives, and composite materials.
The properties of the final cured epoxy can be tailored by adjusting the stoichiometry of the anhydride to the epoxy resin and by the choice of catalyst and curing temperature.
| Property | Influence of this compound |
| Hardness | Contributes to a high cross-link density, leading to hard and rigid materials. |
| Thermal Stability | The resulting ester linkages and cross-linked network provide good thermal stability. |
| Chemical Resistance | The dense network structure enhances resistance to chemical attack. |
| Adhesion | Promotes strong adhesion to various substrates. |
In addition to its role in epoxy resins, this compound is also used in the synthesis of unsaturated polyester (B1180765) resins . In this application, it is co-polymerized with a diol (such as propylene (B89431) glycol or ethylene (B1197577) glycol) and an unsaturated dicarboxylic acid or anhydride (like maleic anhydride). The resulting unsaturated polyester is then dissolved in a reactive monomer, typically styrene, which can later be cross-linked to form a rigid thermoset material. These resins are widely used in the production of fiberglass-reinforced plastics, fillers, and coatings.
Furthermore, this anhydride is a precursor for the synthesis of polyimides . Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis typically involves the reaction of a dianhydride with a diamine to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. While aromatic dianhydrides are more common, the use of alicyclic anhydrides like this compound can lead to polyimides with improved solubility and processability.
The following table summarizes the key applications of this compound in the construction of functional organic materials:
| Material | Role of this compound | Key Properties of Final Material |
| Epoxy Resins | Curing Agent/Hardener | High strength, thermal stability, chemical resistance |
| Unsaturated Polyester Resins | Co-monomer | Rigidity, durability, versatility |
| Polyimides | Monomer (Dianhydride precursor) | High thermal stability, mechanical strength, good dielectric properties |
This compound is a valuable and versatile building block in organic synthesis. Its primary strategic applications lie in its use as a key component in the synthesis of complex molecules, such as analogues of natural products and various synthetic intermediates. Furthermore, it plays a crucial and well-established role in polymer chemistry, where it is extensively used as a monomer and curing agent for the production of high-performance epoxy resins, unsaturated polyesters, and polyimides. While its application in the development of novel carbon-carbon bond-forming reactions and cascade methodologies is not yet prominent, its inherent reactivity suggests potential for future exploration in these areas. The continued investigation into the chemistry of this compound is likely to unveil new and innovative applications in both small molecule synthesis and materials science.
Computational Chemistry and Theoretical Studies on 3a,4,5,6 Tetrahydro 2 Benzofuran 1,3 Dione
Electronic Structure and Bonding Analysis
The electronic structure of a molecule dictates its fundamental chemical and physical properties. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are used to explore the distribution of electrons and the nature of chemical bonds within 3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione.
Key areas of investigation include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For cyclic anhydrides, the LUMO is typically localized around the electrophilic carbonyl carbons, indicating their susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. For this compound, these maps typically show negative potential (red/yellow) around the carbonyl oxygen atoms, representing electron-rich regions and sites for electrophilic attack. Positive potential (blue) is concentrated around the hydrogen atoms and, most significantly, the carbonyl carbons, highlighting their electrophilic nature.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, hybridization, and donor-acceptor (bonding and antibonding) interactions. This analysis can quantify the delocalization of electron density and the strength of the bonds within the fused ring system.
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to define atomic basins and characterize the nature of chemical bonds (e.g., covalent vs. ionic). In a related study on a derivative of cis-1,2,3,6-tetrahydrophthalic anhydride (B1165640), theoretical analyses were used to quantify the energy contributions of various noncovalent interactions, such as hydrogen and halogen bonding, which are critical for understanding crystal packing and supramolecular assembly. nih.gov
Table 1: Representative Theoretical Electronic Properties of Cyclic Anhydrides
| Property | Description | Typical Findings for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized on the C=C double bond of the cyclohexene (B86901) ring. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Localized on the π* orbitals of the carbonyl groups. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A relatively large gap suggests good kinetic stability. |
| MEP Maxima | Regions of most positive electrostatic potential (electron-deficient). | Located at the carbonyl carbons, indicating high electrophilicity. |
| MEP Minima | Regions of most negative electrostatic potential (electron-rich). | Located at the carbonyl oxygen atoms, indicating nucleophilic character. |
Reaction Mechanism Elucidation through Quantum Chemical Calculations
Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. nih.govrsc.orgresearchgate.netnih.gov This provides a detailed, step-by-step understanding of reaction mechanisms.
For this compound, two key reactions have been subjects of theoretical interest:
Diels-Alder Synthesis: The formation of the compound itself is a classic Diels-Alder reaction between 1,3-butadiene (B125203) and maleic anhydride. nbinno.com Computational studies can model this [4+2] cycloaddition to confirm the concerted nature of the mechanism, calculate the activation barrier, and explain the stereoselectivity that leads to the cis isomer.
Hydrolysis: The ring-opening hydrolysis of the anhydride is a critical reaction, particularly in the context of its use as a curing agent or in polymer degradation. One theoretical study modeled the hydrolysis of tetrahydrophthalic anhydride using the semi-empirical AM1 method. The study detailed a mechanism where a water molecule initially forms a hydrogen bond with the anhydride, weakening the C-O bridge bonds. This is followed by the dissociation of water to form two carboxylic acid groups, leading to the ring opening. The activation barrier for this process in tetrahydrophthalic anhydride was calculated to be +40.6 kcal/mol.
Table 2: Calculated Energetics for the Hydrolysis of Tetrahydrophthalic Anhydride
| Species/State | Description | Calculated Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Anhydride + H₂O | 0.0 |
| Transition State | Ring-opening saddle point | +40.6 |
| Products | Dicarboxylic acid | (Exothermic) |
These calculations help rationalize experimental kinetic data and predict how structural modifications would affect reaction rates. researchgate.netnih.gov
Prediction of Spectroscopic Properties (e.g., NMR, IR, Mass Spectrometry)
Computational chemistry allows for the a priori prediction of spectroscopic data, which is invaluable for structure confirmation and interpretation of experimental results. rsdjournal.org
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These calculations can confirm assignments of experimental peaks. For this compound, key predicted vibrations include the characteristic symmetric and asymmetric C=O stretching modes of the anhydride group (typically around 1850 cm⁻¹ and 1780 cm⁻¹, respectively) and the C-O-C stretching mode. Computational studies on related cyclic anhydrides have shown that the calculated vibrational spectra can accurately reproduce experimental findings, validating the computational methods used. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (δ) and spin-spin coupling constants (J) can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). For the target molecule, calculations would predict distinct signals for the olefinic protons (C=C-H), the protons at the ring junction (C-H), and the allylic methylene (B1212753) protons (-CH₂-). Theoretical predictions can help resolve ambiguities in complex experimental spectra and aid in stereochemical assignments by comparing calculated and experimental coupling constants. researchgate.net
Mass Spectrometry (MS): While predicting a full mass spectrum is complex, computational methods can be used to propose and evaluate the energetics of fragmentation pathways. For this compound, a primary fragmentation would likely involve a retro-Diels-Alder reaction, leading to fragments corresponding to butadiene and maleic anhydride. Theoretical calculations can determine the favorability of this and other potential fragmentation channels, helping to interpret the peaks observed in the experimental mass spectrum. nist.govnist.gov
Table 3: Predicted vs. Typical Experimental Spectroscopic Data
| Spectroscopy | Parameter | Computationally Predicted Range/Pattern | Typical Experimental Value |
|---|---|---|---|
| IR | C=O Asymmetric Stretch | ~1850-1870 cm⁻¹ | ~1854 cm⁻¹ |
| C=O Symmetric Stretch | ~1780-1800 cm⁻¹ | ~1782 cm⁻¹ | |
| C=C Stretch | ~1640-1660 cm⁻¹ | ~1650 cm⁻¹ | |
| ¹H NMR | Olefinic Protons (CH=CH) | δ 5.8-6.2 ppm | δ ~6.0 ppm |
| Ring Junction Protons (CH-CO) | δ 3.3-3.7 ppm | δ ~3.5 ppm | |
| Allylic Protons (-CH₂-) | δ 2.4-2.8 ppm | δ ~2.6 ppm | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z 152 | m/z 152 |
| Major Fragment | Retro-Diels-Alder (m/z 98, 54) | m/z 98 (Maleic anhydride fragment) |
Conformational Landscape Exploration
The six-membered cyclohexene ring in this compound is not planar and can adopt several conformations. Computational methods are used to explore the molecule's potential energy surface to identify stable conformers and the energy barriers for interconversion between them.
The cyclohexene ring typically exists in a half-chair conformation, which is generally the most stable. However, other conformations, such as a boat or twist-boat, may exist as higher-energy minima or transition states. By performing a conformational search using molecular mechanics (MM) or DFT, one can map out the entire conformational landscape. These studies can determine the relative energies of different conformers and the activation energy for processes like ring inversion. Such information is crucial as the molecular conformation can significantly influence reactivity and biological activity. Studies on similar heterocyclic systems often use variable-temperature NMR experiments to validate the computationally determined energy barriers. clockss.orgresearchgate.net
Molecular Dynamics Simulations of Related Anhydride Systems
While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are used to investigate the behavior of larger systems over time, such as polymers or solutions. MD simulations have been extensively applied to systems containing cyclic anhydrides, particularly in the field of materials science. nih.govmdpi.com
Polyanhydrides, polymers incorporating anhydride linkages, are important biodegradable materials used in drug delivery. researchgate.netkinampark.comnih.govacs.orgmdpi.com MD simulations of these systems provide insights into:
Polymer Degradation: Simulations can model the diffusion of water into a polymer matrix and the subsequent hydrolysis of anhydride bonds. This helps to understand whether degradation occurs uniformly throughout the bulk or is confined to the surface (surface erosion), a key property for controlling drug release rates. researchgate.netkinampark.com
Polymer-Solvent Interactions: MD can elucidate how polymer chains interact with their environment. For instance, simulations have been used to study how hydrogen bonding influences the self-association and solubility of anhydride-containing polymers in aqueous solutions. researchgate.net
Mechanical Properties: By applying simulated mechanical stress, MD can predict material properties like elasticity and toughness, correlating them to the underlying molecular structure and intermolecular forces.
Polymerization Mechanisms: Reactive molecular dynamics (RMD) simulations have been used to study the polymerization process itself, for example, in the copolymerization of maleic anhydride with olefins, revealing how chain entanglement can affect molecular weight and terminate the reaction. nih.gov
These simulations bridge the gap between the properties of a single molecule like this compound and the macroscopic behavior of materials derived from it.
Emerging Trends and Future Research Directions
Exploration of New Synthetic Pathways for 3a,4,5,6-Tetrahydro-2-benzofuran-1,3-dione Derivatives
The core structure of this compound, typically formed via a Diels-Alder reaction between 1,3-cyclohexadiene (B119728) and maleic anhydride (B1165640), serves as a foundational scaffold for a vast array of derivatives. Current research is focused on moving beyond this classic transformation to develop more sophisticated and efficient synthetic methodologies. A significant trend is the development of one-pot and tandem reactions that construct complex molecular architectures from simple precursors in a single, streamlined process. dtu.dk These strategies enhance efficiency by minimizing intermediate purification steps, saving time, and reducing solvent waste.
Researchers are also exploring the use of renewable starting materials to create these structures, aligning with the principles of green chemistry. For instance, pathways are being developed to produce related cyclic anhydrides from biomass-derived platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF). core.ac.uk The exploration of cascade cyclization strategies is another promising avenue, allowing for the rapid assembly of complex benzofuran (B130515) derivatives with high yields. nih.gov Future work will likely focus on expanding the library of accessible derivatives by employing novel starting materials and innovative reaction sequences, leading to compounds with tailored electronic, optical, and biological properties.
Table 1: Emerging Synthetic Strategies for Benzofuran and Anhydride Derivatives
| Synthetic Strategy | Key Features | Potential Advantages |
|---|---|---|
| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor without isolating intermediates. | Increased efficiency, reduced waste, time savings. |
| Tandem/Cascade Cyclization | A series of intramolecular reactions are triggered by a single event to form multiple rings. | Rapid construction of complex molecules, high atom economy. nih.gov |
| Renewable Feedstocks | Utilization of biomass-derived molecules (e.g., HMF) as starting materials. | Improved sustainability, reduced reliance on fossil fuels. core.ac.uk |
| Catalyst-Free Synthesis | Reactions proceed under thermal or other catalyst-free conditions. | Avoids catalyst cost and contamination, simplified purification. nih.gov |
Development of Highly Efficient and Selective Catalytic Systems
Catalysis is at the heart of modern organic synthesis, and the production of this compound and its analogs is no exception. While the foundational Diels-Alder reaction can often proceed thermally, catalysts are crucial for controlling stereoselectivity, improving reaction rates, and enabling reactions under milder conditions. The development of novel catalytic systems is a major research thrust.
Current efforts are directed towards heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, enhancing the sustainability of the process. For example, mixed metal oxide systems, such as MoO₃/Cu(NO₃)₂, have shown excellent activity in one-pot processes that include cycloaddition and dehydration steps. core.ac.uk Vanadium-based oxides are also well-established catalysts for the synthesis of related aromatic anhydrides like phthalic anhydride. scilit.com
Future research will likely focus on designing catalysts with even greater precision and selectivity. This includes the development of enantioselective catalysts to control the chirality of substituted derivatives, which is critical for pharmaceutical applications. Furthermore, the use of Brønsted and Lewis acid catalysts to promote heteroannulation reactions for creating diverse benzofuran structures continues to be an area of active investigation. dtu.dknih.gov
Table 2: Catalytic Systems in Anhydride and Benzofuran Synthesis
| Catalyst Type | Example(s) | Application | Key Benefit(s) |
|---|---|---|---|
| Mixed Metal Oxides | MoO₃/Cu(NO₃)₂, V₂O₅/TiO₂ | One-pot synthesis of anhydrides from renewable feedstocks; o-xylene (B151617) oxidation. core.ac.ukresearchgate.net | High activity, crucial for integrating multiple reaction steps. |
| Palladium/Copper | (PPh₃)PdCl₂ / CuI | Sonogashira coupling for benzofuran synthesis. nih.gov | Enables C-C bond formation for building complex derivatives. |
| Acid Catalysts | Acetic Acid (AcOH), Trifluoroacetic acid (TFA) | Heteroannulation of benzoquinones. dtu.dk | Promotes cyclization and dehydration steps. |
| Base Catalysts | Triethylamine (Et₃N) | Rap–Stoermer reaction for benzofuran synthesis. nih.gov | Facilitates condensation reactions. |
Integration with Flow Chemistry and Automated Synthesis Techniques
The shift from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing. nih.gov This technology offers numerous advantages, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for straightforward scalability. njbio.com The synthesis of this compound and its derivatives is well-suited for adaptation to flow processes.
The precise control over reaction parameters (temperature, pressure, residence time) in a flow reactor can lead to higher yields and purities compared to batch methods. nih.gov Furthermore, flow chemistry enables the seamless integration of multiple reaction and purification steps into a fully automated sequence. beilstein-journals.org This approach, often coupled with real-time reaction monitoring and machine learning algorithms for optimization, can significantly accelerate the discovery and production of new derivatives. researchgate.netflowchemistrysociety.com Future research will focus on designing dedicated flow reactors and integrated systems for the multi-step synthesis of functionalized tetrahydrophthalic anhydrides, enabling rapid library generation for screening in materials and pharmaceutical research.
Investigation of Novel Reactivity Patterns and Unexplored Transformations
While the ring-opening of the anhydride moiety with nucleophiles is its most common transformation, the this compound scaffold possesses other reactive sites that remain underexplored. The carbon-carbon double bond within the six-membered ring offers a handle for a variety of functionalization reactions, such as hydrogenation, epoxidation, dihydroxylation, and halogenation, which could lead to novel classes of derivatives.
Moreover, researchers are investigating entirely new modes of reactivity in related heterocyclic systems. For example, studies on nitro-activated benzofuroxans have revealed an unusual heterodienic behavior of the five-membered ring, opening up new possibilities for cycloaddition reactions. researchgate.net Future directions for this compound could involve exploring its potential in unconventional cycloadditions, radical-mediated transformations, or C-H activation reactions on the cyclohexene (B86901) ring. Uncovering these novel reactivity patterns is key to unlocking the full synthetic potential of this molecule and creating derivatives with unprecedented structures and functions.
Potential for Advanced Materials Science Applications
The anhydride group makes this compound an excellent building block, or monomer, for polymerization reactions. It is widely used as a curing agent for epoxy resins, where it reacts to form durable, cross-linked polyester (B1180765) networks with high thermal stability and chemical resistance. However, emerging research is looking beyond these traditional roles.
A significant future direction is the use of this compound and its constitutional isomers as precursors for creating advanced, functional polymers. Research has indicated the utility of related tetrahydro-2-benzofuran-1,3-diones in the synthesis of biodegradable polymers. The rigid, bicyclic structure of the molecule can impart desirable properties such as high glass transition temperatures (Tg) and improved mechanical strength to polymers. By chemically modifying the core structure—for instance, by introducing different functional groups onto the cyclohexene ring—researchers can fine-tune the properties of the resulting materials. This could lead to the development of novel polyimides, polyesters, and other polymers for applications in high-performance coatings, advanced composites, and biocompatible materials.
Q & A
Q. What are the standard synthetic routes for 3a,4,5,6-tetrahydro-2-benzofuran-1,3-dione, and how can reaction yields be optimized?
The compound is commonly synthesized via Diels-Alder cycloaddition. For example, maleic anhydride reacts with furan derivatives under thermal conditions to form the tetrahydrobenzofuran-dione scaffold . Yield optimization involves controlling reaction temperature (e.g., 80–100°C), solvent selection (e.g., 1,4-dioxane or methanol), and stoichiometric ratios of reactants. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the bicyclic structure and substituent positions. Key signals include downfield-shifted carbonyl carbons (~170 ppm) and distinct resonances for tetrahydro ring protons (δ 1.5–3.5 ppm) .
- X-ray crystallography : Single-crystal analysis resolves stereochemistry and ring conformations. For example, Cambridge Crystallographic Data Centre (CCDC) deposits (e.g., CCDC 1505246) provide validated structural data .
Q. What are the safety protocols for handling this compound in laboratory settings?
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Work under fume hoods to prevent inhalation of dust/aerosols.
- Store in airtight containers at room temperature, away from moisture and oxidizers .
Advanced Research Questions
Q. How can isomer formation during synthesis be minimized or characterized?
Methyl-substituted isomers (e.g., 5-methyl vs. 6-methyl) may form due to varying cycloaddition regioselectivity. Techniques to address this:
Q. How can contradictions in reported reactivity data (e.g., epoxidation vs. ring-opening) be resolved?
Discrepancies often arise from solvent polarity, catalyst choice, or reaction pH. For example:
- Epoxidation : Use peroxide initiators in non-polar solvents (e.g., toluene).
- Ring-opening : Employ nucleophiles (e.g., amines) in polar aprotic solvents (e.g., DMF). Controlled experiments with standardized conditions (temperature, catalyst loading) are essential .
Q. What computational approaches are suitable for studying reaction mechanisms involving this compound?
- Density Functional Theory (DFT) : Model transition states for cycloaddition or nucleophilic attacks.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
- Docking studies : Predict interactions in catalytic systems (e.g., organocatalysts in asymmetric synthesis) .
Q. How can catalytic systems be optimized for asymmetric synthesis of enantiopure derivatives?
- Catalyst screening : Test chiral thiourea or cinchona alkaloid-based catalysts for enantioselectivity.
- Solvent tuning : Use low-polarity solvents (e.g., chloroform) to enhance stereocontrol.
- Kinetic resolution : Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) .
Q. What methods assess the compound’s stability under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
